Aminotiazóis

Aminothiazoles are a class of organic compounds characterized by the presence of an amino group (-NH₂) attached to a thiazole ring. These compounds exhibit a diverse range of chemical and biological properties, making them valuable in various applications.

Structurally, aminothiazoles consist of a five-membered sulfur-containing ring (thiazole) with one or more nitrogen atoms substituted at the position adjacent to the sulfur atom. The presence of an amino group confers unique reactivity profiles that facilitate various chemical transformations and interactions.

In pharmaceutical research, aminothiazoles have shown potential as antifungal agents, antimicrobial agents, and analgesics due to their ability to inhibit specific enzymes or modulate cellular processes. Additionally, they are used in agrochemicals for pesticidal applications, where their toxicity profiles contribute to their effectiveness.

Aminothiazoles can also be found in materials science, serving as precursors in the synthesis of novel polymers and functional coatings. Their stability and reactivity make them versatile building blocks in organic chemistry, enabling the design of complex molecules with tailored properties for specific applications.

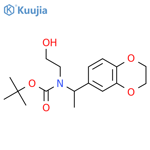

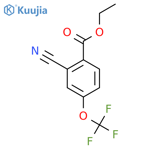

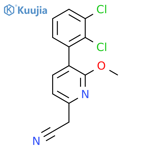

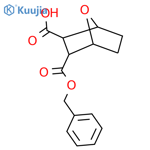

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

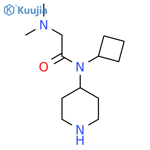

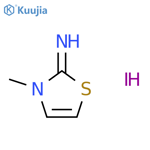

|

5-Isothiazolecarbonitrile, 4-amino-3-methyl- | 4592-55-6 | C5H5N3S |

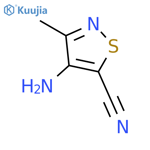

|

N-(Pyrrolidin-3-yl)thiazol-2-amine hydrochloride | 1420993-76-5 | C7H12ClN3S |

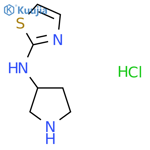

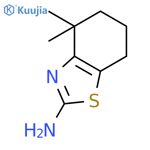

|

Spiro[benzothiazole-6(5H),1'-cyclohexan]-2-amine, 4,7-dihydro- | 188051-12-9 | C12H18N2S |

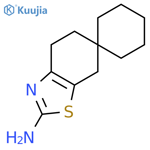

|

3-Methyl-2,3-dihydro-1,3-thiazol-2-imine Hydroiodide | 56010-23-2 | C4H7IN2S |

|

4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | 867285-14-1 | C9H14N2S |

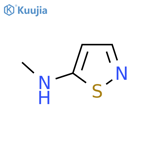

|

N-methyl-1,2-thiazol-5-amine | 2275710-15-9 | C4H6N2S |

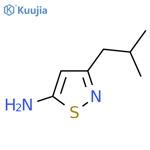

|

3-(2-Methylpropyl)-1,2-thiazol-5-amine | 95881-96-2 | C7H12N2S |

|

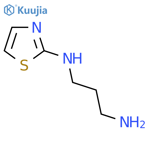

2-(3-Aminopropylamino)thiazole | 5664-47-1 | C6H11N3S |

|

5-Amino(thiazole-2-d1) | 1185311-92-5 | C3H4N2S |

|

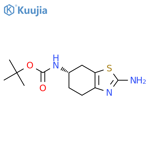

tert-Butyl N-(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate | 1038555-08-6 | C12H19N3O2S |

Literatura Relacionada

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

Fornecedores recomendados

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados